molecular formula C16H15NO3 B106865 N-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propenamide CAS No. 19186-86-8

N-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propenamide

Cat. No.: B106865
CAS No.: 19186-86-8
M. Wt: 269.29 g/mol
InChI Key: LTBFHLCSULMJJI-NYYWCZLTSA-N
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Description

N-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propenamide is an organic compound that belongs to the class of cinnamoyl derivatives. This compound is characterized by the presence of a methoxy group attached to the cinnamoyl moiety and an aminophenol group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propenamide typically involves the reaction of p-methoxycinnamic acid with p-aminophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propenamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propenamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propenamide is unique due to the combination of the methoxycinnamoyl and aminophenol groups, which confer distinct chemical and biological properties. This combination allows the compound to exhibit both UV-absorbing and antioxidant activities, making it valuable in various applications .

Biological Activity

N-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propenamide, also known as HHMP, is an organic compound belonging to the class of cinnamoyl derivatives. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of HHMP, supported by data tables, case studies, and detailed research findings.

Antioxidant Activity

HHMP exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is primarily attributed to its ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS) . Studies have shown that HHMP's antioxidant capacity surpasses that of well-known antioxidants like ascorbic acid, with an EC50 value indicating potent radical scavenging activity .

Anti-inflammatory Activity

Research indicates that HHMP effectively inhibits inflammatory responses. It has been shown to reduce the production of pro-inflammatory cytokines and enzymes such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. In a dose-dependent manner, HHMP significantly decreased NO production by up to 81.91% and COX-2 expression at higher concentrations . The mechanism involves the inhibition of the NF-κB signaling pathway, which plays a critical role in inflammation .

Neuroprotective Activity

HHMP has demonstrated neuroprotective effects by protecting neuronal cells from apoptosis. It modulates key signaling pathways associated with cell survival, particularly by inhibiting caspase-3 activation . This property suggests potential applications in neurodegenerative diseases where oxidative stress and inflammation are contributing factors.

Anticancer Activity

Preliminary studies suggest that HHMP may possess anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines, including glioblastoma and triple-negative breast cancer cells . The compound's ability to induce apoptosis in cancer cells may be linked to its antioxidant and anti-inflammatory activities.

1. Antioxidant Activity Assessment

A study evaluated the antioxidant activity of HHMP using the DPPH radical scavenging method. The results indicated that HHMP exhibited an antioxidant capacity approximately 1.37 times greater than ascorbic acid, with an EC50 value lower than that of many synthetic antioxidants .

CompoundEC50 (µM)Comparison with Ascorbic Acid
This compound8.13x more active
Ascorbic Acid24.0Baseline

2. Anti-inflammatory Mechanism Study

In an experimental setup involving RAW 264.7 cells treated with LPS, HHMP significantly inhibited the expression of inducible nitric oxide synthase (iNOS) and COX-2 at concentrations above 50 µM. This inhibition correlated with reduced levels of inflammatory mediators .

Treatment Concentration (µM)NO Production Inhibition (%)COX-2 Expression Inhibition (%)
12.548.98No significant change
2566.8No significant change
5081.91Significant inhibition

3. Neuroprotective Effects

In a study assessing neuroprotective properties, HHMP was shown to prevent apoptosis in neuronal cell cultures subjected to oxidative stress conditions induced by hydrogen peroxide . The protective effect was evidenced by reduced caspase-3 activity.

Properties

IUPAC Name

(E)-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-20-15-9-2-12(3-10-15)4-11-16(19)17-13-5-7-14(18)8-6-13/h2-11,18H,1H3,(H,17,19)/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBFHLCSULMJJI-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19186-86-8
Record name Cinnamanilide, 4'-hydroxy-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019186868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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